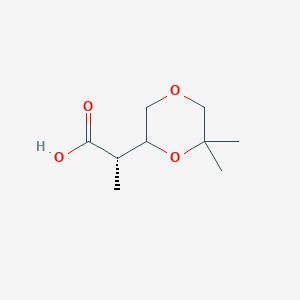
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid, also known as DMDO-PA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMDO-PA is a chiral molecule that belongs to the class of prochiral molecules. It has a molecular formula of C10H18O4 and a molecular weight of 202.25 g/mol.
Mécanisme D'action
The mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is not fully understood. However, it is believed to act as an antioxidant and a neuroprotective agent. (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been shown to inhibit the formation of reactive oxygen species (ROS) and to protect neuronal cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can protect neuronal cells from oxidative stress-induced damage. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In vivo studies have shown that (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is its high enantioselectivity, which makes it a useful chiral auxiliary in organic synthesis. It also has potential applications in medicinal chemistry as a drug candidate for the treatment of various diseases. However, the synthesis of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can be challenging and time-consuming, and its high cost can limit its use in lab experiments.
Orientations Futures
There are several future directions for the research on (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. One area of research is the development of more efficient and cost-effective methods for the synthesis of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. Another area of research is the investigation of the mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid and its potential applications in the treatment of various diseases. Furthermore, the development of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new drugs for the treatment of diseases.
Méthodes De Synthèse
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can be synthesized using a variety of methods. One of the most commonly used methods is the Sharpless asymmetric dihydroxylation method, which involves the reaction of olefins with osmium tetroxide and a chiral ligand. Another method involves the reaction of 2-methoxypropene with a chiral oxazaborolidine catalyst, followed by oxidation with hydrogen peroxide. Both methods yield (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid with high enantioselectivity.
Applications De Recherche Scientifique
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been extensively studied for its potential applications in various fields of science. In organic chemistry, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been used as a chiral auxiliary for the synthesis of various compounds. It has also been used as a ligand in asymmetric catalysis. In medicinal chemistry, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(2S)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)11)7-4-12-5-9(2,3)13-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIWIKMNWKWEQ-PKPIPKONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COCC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)
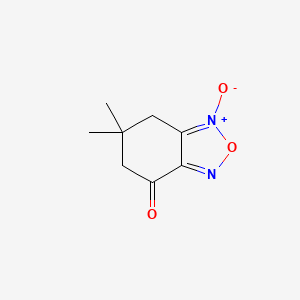
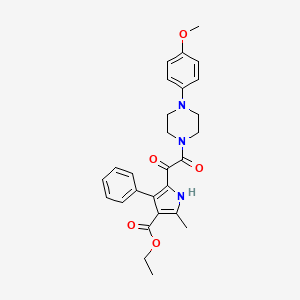

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)
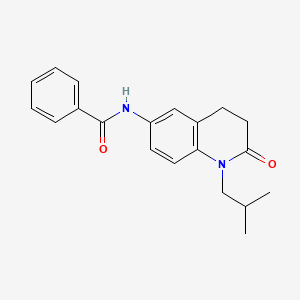

![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)
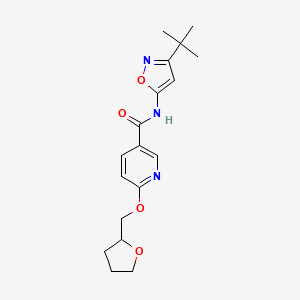
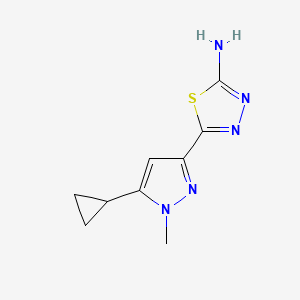

![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)
![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)